Benzo[b]thiophen-2-ylmagnesium bromide

Catalog No.
S6605360
CAS No.
98754-49-5
M.F
C8H5BrMgS
M. Wt
237.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[b]thiophen-2-ylmagnesium bromide

CAS Number

98754-49-5

Product Name

Benzo[b]thiophen-2-ylmagnesium bromide

IUPAC Name

magnesium;2H-1-benzothiophen-2-ide;bromide

Molecular Formula

C8H5BrMgS

Molecular Weight

237.40 g/mol

InChI

InChI=1S/C8H5S.BrH.Mg/c1-2-4-8-7(3-1)5-6-9-8;;/h1-5H;1H;/q-1;;+2/p-1

InChI Key

ZXEPDEBVBUHXRZ-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=[C-]S2.[Mg+2].[Br-]

Canonical SMILES

C1=CC=C2C(=C1)C=[C-]S2.[Mg+2].[Br-]
  • Synthesis of Biaryl Compounds

    BnMgBr can be used to couple with various aryl halides (Ar-X) to form biaryl compounds (Ar-Ar). These biaryl motifs are prevalent in numerous functional materials, including pharmaceuticals, organic light-emitting diodes (OLEDs), and liquid crystals. Studies have shown BnMgBr's effectiveness in Negishi cross-coupling reactions for biaryl synthesis [].

  • Functionalization of Carbonyl Compounds

    BnMgBr reacts readily with carbonyl compounds (C=O), such as aldehydes, ketones, and esters, to form alcohols or tertiary alcohols. This functionalization strategy is valuable in organic synthesis for creating complex molecules with desired functionalities [].

  • Preparation of Heterocyclic Compounds

    BnMgBr serves as a building block for synthesizing various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. The benzo[b]thiophene group introduced by BnMgBr can participate in further reactions to create more complex heterocycles with diverse applications in medicinal chemistry and materials science [].

Benzo[b]thiophen-2-ylmagnesium bromide is an organometallic compound classified as a Grignard reagent. It features a benzo[b]thiophene moiety, which is a fused bicyclic structure composed of a benzene ring and a thiophene ring. This compound is notable for its reactivity, particularly in nucleophilic addition reactions, making it significant in synthetic organic chemistry. The molecular formula for this compound is C10H7BrS, and it has a molecular weight of approximately 227.13 g/mol .

Typical of Grignard reagents. These include:

  • Nucleophilic Additions: The magnesium atom in the Grignard reagent acts as a strong nucleophile, allowing it to react with electrophiles such as carbonyl compounds to form alcohols.
  • Reactions with Halides: It can react with alkyl or aryl halides to form new carbon-carbon bonds through nucleophilic substitution.
  • Formation of Complexes: This compound can also form complexes with transition metals, enhancing its utility in catalysis and materials science.

For example, the reaction of benzo[b]thiophen-2-ylmagnesium bromide with carbonyl compounds can yield secondary or tertiary alcohols depending on the substrate used .

The synthesis of benzo[b]thiophen-2-ylmagnesium bromide typically involves the metalation of 2-bromobenzo[b]thiophene using magnesium in an anhydrous ether solvent. The general procedure includes:

  • Preparation of Magnesium Turnings: Clean magnesium turnings are placed in a dry reaction flask.
  • Addition of 2-Bromobenzo[b]thiophene: The substrate is added to the flask under inert atmosphere conditions to prevent moisture interference.
  • Solvent Addition: Anhydrous ether (such as tetrahydrofuran) is added to dissolve the reactants.
  • Refluxing: The mixture is refluxed until complete conversion is observed, typically monitored by thin-layer chromatography.

This method allows for the efficient production of the Grignard reagent, which can then be utilized in subsequent reactions .

Benzo[b]thiophen-2-ylmagnesium bromide has several applications in organic synthesis:

  • Synthesis of Complex Molecules: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are explored for use in organic electronics and photonic materials due to their unique electronic properties.
  • Catalysis: The compound can be utilized in metal-catalyzed reactions, enhancing reaction efficiency and selectivity .

Interaction studies involving benzo[b]thiophen-2-ylmagnesium bromide primarily focus on its reactivity with various electrophiles. These studies help elucidate its behavior in different chemical environments and its potential interactions with biological targets. For instance:

  • Electrophilic Substrates: Investigations into how this Grignard reagent interacts with various electrophiles can provide insights into its utility in synthetic pathways.
  • Metal Complex Formation: Studies on its ability to form complexes with transition metals can reveal its role in catalysis and material development .

Several compounds share structural similarities with benzo[b]thiophen-2-ylmagnesium bromide, including:

Compound NameStructure TypeUnique Features
Benzo[c]thiophen-2-ylmagnesium bromideOrganometallicDifferent aromatic system (c instead of b)
2-Thienylmagnesium bromideOrganometallicContains only thiophene without benzene fusion
3-Thienylmagnesium bromideOrganometallicDifferent position of thiophene substitution
5-Bromo-benzothiopheneAromatic compoundHalogenated derivative used for further functionalization

Benzo[b]thiophen-2-ylmagnesium bromide stands out due to its unique combination of reactivity and structural features derived from both benzene and thiophene rings. This duality enhances its utility in various synthetic applications compared to other similar compounds .

Hydrogen Bond Acceptor Count

3

Exact Mass

235.91458 g/mol

Monoisotopic Mass

235.91458 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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